REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[Li]CCCC.[C:17]([O:21][C:22](=[O:34])[NH:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28](=[O:33])N(OC)C)([CH3:20])([CH3:19])[CH3:18]>C(OCC)C>[C:17]([O:21][C:22](=[O:34])[NH:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28](=[O:33])[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)([CH3:20])([CH3:18])[CH3:19]
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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BrC=1C=NC2=CC=CC=C2C1
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Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
21-2
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Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NCCCCC(N(C)OC)=O)=O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over 10 minutes
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Duration
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10 min
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Type
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WAIT
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Details
|
After 30 minutes
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Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
the cooling bath was removed
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Type
|
WAIT
|
Details
|
After 1.0 hour
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with sat. NH4Cl
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Type
|
CUSTOM
|
Details
|
The organic portion was separated
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Type
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WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel, 20-50% ethyl acetate/hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCCC(C=1C=NC2=CC=CC=C2C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |